molecular formula C6H7ClN2 B1592125 (5-Chloropyridin-2-YL)methanamine CAS No. 67938-76-5

(5-Chloropyridin-2-YL)methanamine

Cat. No. B1592125
CAS RN: 67938-76-5
M. Wt: 142.58 g/mol
InChI Key: KQJKUOYVWLBSDN-UHFFFAOYSA-N
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Description

“(5-Chloropyridin-2-YL)methanamine” is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.59 . It is typically stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of “(5-Chloropyridin-2-YL)methanamine” can be achieved through the hydrogenation of nitriles to primary amines . This process involves the use of Ni-based nanoparticles, which are stable and reusable . The optimal catalyst is prepared by calcination of a template material generated from Ni(II)nitrate and colloidal silica under air and subsequent reduction in the presence of molecular hydrogen .


Molecular Structure Analysis

The InChI code for “(5-Chloropyridin-2-YL)methanamine” is 1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“(5-Chloropyridin-2-YL)methanamine” is a light yellow to yellow powder or crystals or liquid .

Scientific Research Applications

Applications in Medicinal Chemistry

(5-Chloropyridin-2-YL)methanamine has been explored in various medicinal chemistry contexts. For example, its derivatives have been investigated for potential applications in bone disorders, as in the case of WAY-262611, a compound discovered through high-throughput screening, targeting the Wnt beta-catenin cellular messaging system and showing promising results in increasing trabecular bone formation rate in rats (Pelletier et al., 2009). Additionally, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists, displaying potent antidepressant-like activity (Sniecikowska et al., 2019).

Applications in Cancer Research

In the field of cancer research, Iron(III) complexes involving (5-Chloropyridin-2-YL)methanamine showed significant photocytotoxicity to various cancer cell lines, making them potential candidates for photodynamic therapy (Basu et al., 2014). Similarly, new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of (5-Chloropyridin-2-YL)methanamine, were reported to exhibit significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Applications in Neurological Research

Compounds derived from (5-Chloropyridin-2-YL)methanamine have been explored for their anticonvulsant potential, with several derivatives showing promising results in seizure protection and higher protective indices compared to certain clinically used drugs (Pandey & Srivastava, 2011).

Inhibition Properties

The compound (2-chloropyridin-4-yl)methanamine was identified as a potent and selective inhibitor for LOXL2 enzyme over LOX and other amine oxidases, marking it as a significant discovery in enzyme inhibition research (Hutchinson et al., 2017).

Catalytic Applications

In catalysis, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used to synthesize unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).

Polymerization Initiatives

The compound has also found use in polymerization processes, as demonstrated by the synthesis of zinc(II) complexes bearing camphor-based iminopyridines for the ring-opening polymerization of rac-lactide (Kwon et al., 2015).

Safety And Hazards

The safety information for “(5-Chloropyridin-2-YL)methanamine” indicates that it is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for “(5-Chloropyridin-2-YL)methanamine” could involve its use in the preparation of numerous life science products and polymers . Its synthesis process, involving the use of Ni-based nanoparticles, shows promise for the general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions .

properties

IUPAC Name

(5-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJKUOYVWLBSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610445
Record name 1-(5-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyridin-2-YL)methanamine

CAS RN

67938-76-5
Record name 1-(5-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloropyridin-2-yl)methanamine
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Synthesis routes and methods I

Procedure details

A solution of 5-chloropicolinonitrile (3.8 g, 27.43 mmol), conc. HCl (3 mL) and 10% Pd—C (1.0 g) in ethanol (100 mL) was shaken under a hydrogen atmosphere (40 psi) for 2 h. The reaction mixture was filtered, concentrated and the resulting residue taken up in satd NaHCO3 (50 mL) and extracted with CH2Cl2 (4×25 mL). The combined CH2Cl2 layers were dried (Na2SO4), filtered and concentrated to give the title compound as a yellow oil (2.0 g, 51% yield). LCMS (M+H) calcd for C6H8ClN2: 143.04; found: 143.07. 1HNMR (500 MHz, CDCl3) δ ppm: 8.56–8.51 (1H, br d), 7.66–7.60 (1H, m), 7.28–7.14 (1H, m) 3.97 (2H, s), 1.72 (2H, s).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

A mixture of 5-Chloro-2-cyanopyridine (1.5 g, 10.8 mmol) and 10% Pd/C (0.4 g) in EtOH (40 mL) and conc HCl (1.2 mL) is shaken under a H2-atmosphere (1 bar). After 2 h, the reaction mixture is filtered through Celite and carefully washed with THF. Concentration in vacuo and silica gel flash chromatography of the residue affords the title compound as a white solid; ES-MS: M+H=143.0: CtRet=3.33.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
Z Ma, VG Chandrashekhar, B Zhou, AM Alenad… - Chemical …, 2022 - pubs.rsc.org
Silica supported ultrasmall Ni-nanoparticles allow for general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions. By calcination of a template …
Number of citations: 4 pubs.rsc.org
GR Gnawali, K Okumura, K Perez, R Gallagher… - Medicinal Chemistry …, 2022 - Springer
Compound VBT-5445 was identified as an inhibitor to block the association of Pim and the protein Enhancer of Decapping 3 (EDC3), a Pim substrate, which normally functions to …
Number of citations: 3 link.springer.com
P McGillan - 2017 - search.proquest.com
Filarial nematodes are an important group of human pathogens that affect more than 157 million people worldwide and contribute to serious public health and socio-economic problems…
Number of citations: 5 search.proquest.com

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